molecular formula C17H14N4OS2 B2462387 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034273-18-0

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2462387
CAS No.: 2034273-18-0
M. Wt: 354.45
InChI Key: AZZKDEDHCPCBLR-UHFFFAOYSA-N
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Description

N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via a carboxamide group to an ethyl chain substituted with pyrazole and thiophene moieties. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules.

Properties

IUPAC Name

N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c22-17(12-4-5-13-16(9-12)24-11-19-13)18-10-14(15-3-1-8-23-15)21-7-2-6-20-21/h1-9,11,14H,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZKDEDHCPCBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources.

    Construction of the benzo[d]thiazole ring: This can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling reactions: The final compound can be obtained by coupling the pyrazole and thiophene derivatives with the benzo[d]thiazole carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride (NaH).

Major Products

The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed efficacy against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) when subjected to molecular docking studies targeting dihydrofolate reductase (DHFR) . The presence of the pyrazole and thiophene rings in N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide may contribute to enhanced interaction with biological targets involved in cancer proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . In vitro assays have shown that compounds similar to this compound exhibit potent antibacterial effects, making them candidates for further development as antimicrobial agents.

Anti-inflammatory Effects

Compounds containing thiazole and pyrazole moieties have been reported to possess anti-inflammatory properties. The mechanisms often involve the inhibition of specific pathways related to inflammation, which could be beneficial in treating various inflammatory diseases .

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of thiazole-based compounds, including those similar to this compound. These derivatives were tested against various cancer cell lines using assays like the Sulforhodamine B assay, revealing promising results in inhibiting cell growth .

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial activity of thiazole derivatives was assessed using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as effective antimicrobial agents .

Summary Table of Applications

Application TypeDescriptionReferences
AnticancerEffective against HepG-2 and A-549 cell lines; molecular docking studies support potential efficacy
AntimicrobialBroad-spectrum activity against Gram-positive and Gram-negative bacteria; significant inhibition observed
Anti-inflammatoryPotential to inhibit inflammatory pathways; useful in treating inflammatory diseases

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound
  • Core Structure : Benzothiazole-6-carboxamide.
  • Substituents : Ethyl chain with 1H-pyrazol-1-yl and thiophen-2-yl groups.
  • Key Functional Groups : Carboxamide linker, aromatic heterocycles (pyrazole, thiophene).
Analogous Compounds

A. Benzothiazole Carboxamide Derivatives (Compounds 20–24, )

  • Core : Benzothiazole-6-carboxamide.
  • Substituents: Varied sulfonamide, pyridylamino, or phenyl groups on the carboxamide nitrogen. Example: 20: N-[2-(Phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide. Synthesis: DMF-mediated coupling with EEDQ (ethoxycarbonyl ethylenediamine quinoline) as a coupling agent .
  • Key Differences: Lack of pyrazole-thiophene ethyl chain; instead, sulfonamide or pyridylamino groups dominate.

B. Sulfonamide-Linked Benzothiazole-Thiophene Derivatives (Compounds 85–93, )

  • Core : Benzothiazole-2-yl-thiophen-2-yl.
  • Substituents: Diverse sulfonamide groups (e.g., morpholino, pyrimidinyl, dihydrobenzofuran). Example: 85: N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide.
  • Key Differences : Sulfonamide linker instead of carboxamide; thiophene directly fused to benzothiazole .

C. Pyrazole-Thiophene-Acetamide Derivatives (Compound 189, )

  • Core : Acetamide with pyrazole and thiophene substituents.
  • Substituents : Difluoromethyl pyrazole, chloro-methylindazolyl, and hydroxy-methylbutynyl groups.
  • Key Differences : Acetamide backbone instead of benzothiazole; complex fluorinated substituents .

Physicochemical Properties

Property Target Compound Compound 20 Compound 85
Molecular Weight ~428.5 g/mol (estimated) ~445.5 g/mol ~468.5 g/mol
Melting Point Not reported >200°C Not reported
Purity Not reported >96% (HPLC) Not reported
Solubility Likely low (aromatic cores) Low (DMF used in synthesis) Low (sulfonamide hydrophobicity)

Pharmacological and Functional Insights

  • Anticancer Potential: Benzothiophene acrylonitrile analogs () show GI₅₀ values <10–100 nM against cancer cell lines, attributed to aromatic stacking and resistance to P-glycoprotein efflux . The target compound’s pyrazole-thiophene-ethyl chain may enhance cellular uptake or target binding compared to simpler sulfonamides.
  • Enzyme Inhibition :
    • Compounds 85–93 () were designed as anthrax lethal factor inhibitors, with sulfonamide groups critical for binding . The target compound’s carboxamide linker may offer alternative hydrogen-bonding interactions.
  • Antibacterial Activity: Thiophene-containing piperazinyl quinolones () demonstrate efficacy against bacterial strains, suggesting the target’s thiophene moiety could confer similar properties .

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of pyrazole derivatives characterized by the presence of a thiophene ring and a benzo[d]thiazole moiety. Its molecular formula is C19H16N4OSC_{19}H_{16}N_{4}OS with a molecular weight of 380.5 g/mol. The structural formula can be represented as follows:

N 2 1H pyrazol 1 yl 2 thiophen 2 yl ethyl benzo d thiazole 6 carboxamide\text{N 2 1H pyrazol 1 yl 2 thiophen 2 yl ethyl benzo d thiazole 6 carboxamide}

Antimicrobial Activity

Research has demonstrated that derivatives similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole exhibit significant antimicrobial properties. A study evaluated various thiazole and thiophene-bearing pyrazole derivatives for their in vitro antimicrobial efficacy against several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
100.300.35Bactericidal
130.280.30Bacteriostatic

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties. A review highlighted that pyrazole derivatives can act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The anti-inflammatory effects were measured through edema inhibition percentages, where certain derivatives showed superior activity compared to standard drugs like celecoxib .

The biological activity of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as COX or lipoxygenase, reducing the production of pro-inflammatory mediators.
  • Biofilm Disruption : It has been shown to inhibit biofilm formation in bacterial strains, which is critical for the treatment of chronic infections .
  • Cellular Interaction : The compound may interact with various cellular receptors or ion channels, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of benzothiazole derivatives, which included compounds structurally similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole. These derivatives were tested against various cancer cell lines, revealing promising antiproliferative effects with IC50 values in the low micromolar range .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (Breast Cancer)5.6
Compound BSK-Hep-1 (Liver Cancer)4.3
Compound CHT-29 (Colon Cancer)3.9

Q & A

Q. What are the standard synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 2-aminothiophenol with a carboxylic acid derivative to form the benzothiazole core.
  • Step 2 : Functionalization of the pyrazole and thiophene moieties via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for thiophene introduction).
  • Step 3 : Final carboxamide coupling using reagents like EDCI/HOBt in aprotic solvents (DMF or DCM) under reflux . Purification often employs column chromatography or recrystallization. Reaction progress is monitored via TLC, and intermediates are validated by NMR (¹H/¹³C) and HRMS .

Q. How is the compound characterized structurally?

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with characteristic peaks for pyrazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm). IR identifies amide C=O stretches (~1650 cm⁻¹) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]+ calculated for C₁₇H₁₄N₄OS₂: 379.06) .
  • X-ray Crystallography (if available): Resolves bond angles and dihedral deviations in heterocyclic systems .

Q. What preliminary biological assays are recommended for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Target kinases (e.g., EGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
  • Catalyst screening : Test Pd(OAc)₂/XPhos for Suzuki couplings to improve thiophene incorporation efficiency .
  • Flow chemistry : Continuous reactors enhance reproducibility and reduce reaction times .
  • Quality control : Use HPLC-PDA to monitor impurities (e.g., unreacted pyrazole intermediates) .

Q. How to address contradictory data in biological activity reports?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., compare IC₅₀ in A549 vs. HepG2) to rule out cell-specific effects .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
  • Metabolic stability : Assess compound degradation in liver microsomes; poor stability may explain variability in vivo vs. in vitro .

Q. What strategies enhance selectivity in kinase inhibition?

  • Molecular docking : Model interactions with ATP-binding pockets (e.g., VEGFR2 vs. ABL1) using AutoDock Vina .
  • SAR studies : Modify the thiophene’s substituents (e.g., electron-withdrawing groups) to alter binding affinity .
  • Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinases .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Amide bonds are prone to hydrolysis at extremes .
  • Light/thermal stability : Expose to UV (254 nm) or 40°C for 48h; thiophene rings may photodegrade .
  • Plasma stability : Incubate with human plasma (37°C) and quantify parent compound loss over time .

Q. What computational methods predict pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (optimal ~2.5), BBB permeability, and CYP450 interactions .
  • MD simulations : Analyze solvation free energy and membrane permeability with GROMACS .
  • Metabolite prediction : GLORYx identifies likely Phase I/II metabolites (e.g., hydroxylation at thiophene) .

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